

Molecular Interaction and Core Mechanism

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Compound of Interest

Compound Name: *Intensify*

Cat. No.: *B15187094*

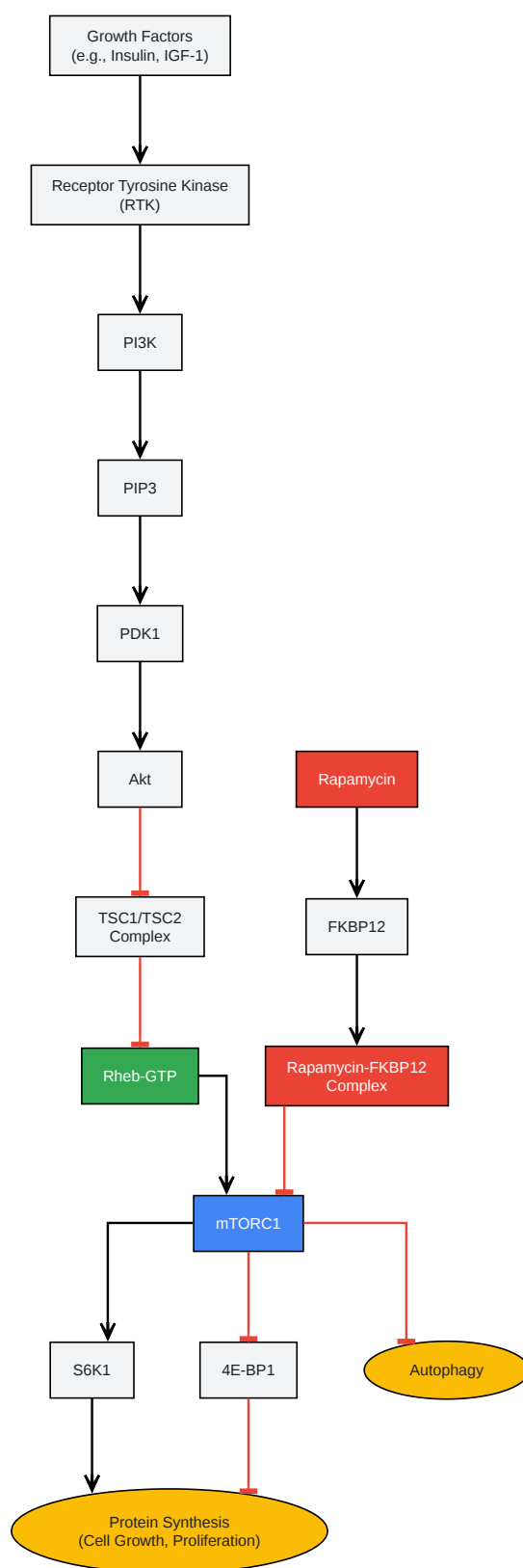
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Rapamycin exerts its biological effects by forming a gain-of-function complex with the immunophilin FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then directly binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This binding event allosterically inhibits the activity of mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes in which mTOR exists, the other being mTORC2. While mTORC1 is acutely sensitive to rapamycin, mTORC2 is generally considered rapamycin-insensitive, although long-term treatment or treatment in specific cell types can lead to the inhibition of mTORC2 assembly and signaling.

The inhibition of mTORC1 by the rapamycin-FKBP12 complex disrupts the phosphorylation of key downstream effectors, leading to the modulation of various cellular processes. The two best-characterized downstream targets of mTORC1 are the ribosomal protein S6 kinases (S6K1 and S6K2) and the eukaryotic initiation factor 4E (eIF4E)-binding proteins (4E-BPs).

Signaling Pathway

The mTOR signaling pathway is a critical cellular cascade that integrates signals from growth factors, nutrients, energy status, and stress to regulate cell growth and proliferation. Rapamycin's primary mechanism of action is the inhibition of mTORC1, which has profound effects on this pathway.



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Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction and effects of rapamycin.

Table 1: Binding Affinities and Inhibitory Concentrations

Parameter	Value	Cell Line/System	Reference
Kd (Rapamycin-FKBP12)	0.2 nM	In vitro	
IC50 (mTORC1 Kinase Activity)	~1 nM	HEK293T cells	
IC50 (S6K1 Phosphorylation)	0.5-5 nM	Various cell lines	
IC50 (4E-BP1 Phosphorylation)	0.5-5 nM	Various cell lines	

Table 2: Effects on Cell Proliferation

Cell Line	IC50 (Proliferation)	Assay	Reference
MCF-7 (Breast Cancer)	~10 nM	MTT Assay	
U87 (Glioblastoma)	~20 nM	Cell Counting	
Jurkat (T-cell Leukemia)	~1 nM	[3H]-Thymidine Incorporation	

Key Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of rapamycin are provided below.

Western Blot Analysis of mTORC1 Signaling

This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1.



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Caption: A typical workflow for Western Blot analysis.

Protocol Steps:

- **Cell Culture and Treatment:** Plate cells at a desired density and allow them to adhere overnight. Treat cells with rapamycin at various concentrations for the desired time period.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Image Analysis:** Quantify band intensities using densitometry software.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 in the presence of rapamycin.

Protocol Steps:

- **Immunoprecipitation of mTORC1:** Lyse cells and immunoprecipitate mTORC1 using an antibody against Raptor, a key component of the complex.
- **Kinase Reaction:** Resuspend the immunoprecipitated mTORC1 in a kinase buffer containing a substrate (e.g., recombinant 4E-BP1) and [γ - 32 P]ATP.
- **Incubation:** Incubate the reaction mixture with varying concentrations of the rapamycin-FKBP12 complex for 30 minutes at 30°C.
- **Termination of Reaction:** Stop the reaction by adding SDS-PAGE loading buffer.
- **Analysis:** Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of 32 P into the substrate using a phosphorimager.

Conclusion

Rapamycin's mechanism of action, centered on the allosteric inhibition of mTORC1 via a complex with FKBP12, is a cornerstone of our understanding of cellular growth and proliferation. The experimental protocols and quantitative data presented herein provide a framework for the continued investigation of this critical signaling pathway and the development of novel therapeutics targeting mTOR. The intricate nature of the mTOR network necessitates a multi-faceted experimental approach to fully elucidate the effects of rapamycin and other mTOR inhibitors in various physiological and pathological contexts.

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